1-(4-Bromophenyl)imidazole
Overview
Description
1-(4-Bromophenyl)imidazole and its derivatives are a class of compounds that have been synthesized and studied for various applications, including their potential antimicrobial activities. These compounds are characterized by the presence of an imidazole ring substituted with a bromophenyl group at the 1-position.
Synthesis Analysis
The synthesis of 1-substituted benzimidazoles, including those with a 4-bromophenyl group, can be achieved through the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis, yielding moderate to good yields . Additionally, 1-(4-bromophenyl)imidazole derivatives have been synthesized from 6-(4-bromophenyl)-imidazo[2,1-b]thiazole-3-acetic acid hydrazide, leading to compounds with potential antimicrobial properties . Another method involves the improved Debus-Radziszewski method using 2,6-dimethyl-4-bromoaniline, glyoxal, formaldehyde, and ammonium chloride . Furthermore, the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole has been reported using catalysis, oxidation, and Debus cycloaddition reaction, with an optimized yield of 92.3% .
Molecular Structure Analysis
The molecular structure of a 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole derivative has been characterized by various techniques, including IR, Mass, NMR, single-crystal X-ray diffraction, and elemental analysis . Hirshfeld surface analysis was used to determine intercontacts in the crystal structure, and DFT calculations provided insights into the optimized geometry and frontier molecular orbitals . The crystal structure of 1-(2-hydroxy-4-bromophenyl)-3-methyl-4-methyl-4-imidazolin-2-one was determined by X-ray diffraction, revealing intermolecular hydrogen bonds that stabilize the structure .
Chemical Reactions Analysis
The reactivity of 1-(4-bromophenyl)imidazole derivatives has been explored in various chemical reactions. For instance, 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with a nitropyridine group react with triethylamine to yield imidazo[1,2-a]pyridines and indoles, with the type of substituent affecting the product distribution .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-bromophenyl)imidazole derivatives are influenced by their molecular structure. For example, the molecular electrostatic surface analysis of a derivative revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which may have implications for its reactivity and interactions with biological targets . The antimicrobial activities of these compounds have been assessed using the microbroth dilution technique, with some derivatives showing inhibition against Mycobacterium tuberculosis .
Scientific Research Applications
Imidazole-based compounds are a series of heterocyclic compounds that exhibit a wide range of biological and pharmaceutical activities . They are key components to functional molecules that are used in a variety of everyday applications . Here are some general applications of imidazole-based compounds:
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Organic Synthesis
- Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
- Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
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Medicine
- Imidazole derivatives have a wide range of biological and pharmacological activities . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
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Industrial Chemistry
- Imidazoles have garnered significant attention in research and industrial chemistry in recent years, mainly due to their versatile range of biological and pharmacological activities . Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) .
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Synthetic Chemistry
- There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
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Material Science
Safety And Hazards
Future Directions
Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of developing novel methods for the synthesis of imidazoles due to their wide range of applications . These include traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
1-(4-bromophenyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERULNRLZWOYPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370826 | |
Record name | 1-(4-Bromophenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)imidazole | |
CAS RN |
10040-96-7 | |
Record name | 1-(4-Bromophenyl)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Bromophenyl)imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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